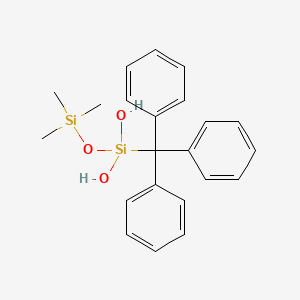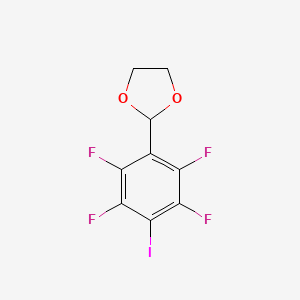
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)-: is a chemical compound characterized by the presence of a dioxolane ring substituted with a tetrafluoro-iodophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions. The specific synthetic route for this compound may involve the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Tetrafluoro-iodophenyl Group: The tetrafluoro-iodophenyl group is introduced through a substitution reaction, where the appropriate halogenated phenyl derivative is reacted with the dioxolane intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the acetalization and substitution steps.
化学反应分析
Types of Reactions
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tetrafluoro-iodophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the tetrafluoro-iodophenyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols.
科学研究应用
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit or activate certain enzymes or receptors.
相似化合物的比较
Similar Compounds
- 2-(trifluoromethyl)-4,4,5,5-tetrafluoro-1,3-dioxolane
- 2,3,5,6-Tetrafluoro-1,4-benzoquinone
- 2,2,3,3-tetrafluorobutane-1,4-diyl dicarbamate
- 4-Fluoro-1,3-dioxolan-2-one
Uniqueness
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- is unique due to the presence of both the dioxolane ring and the tetrafluoro-iodophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
837368-27-1 |
|---|---|
分子式 |
C9H5F4IO2 |
分子量 |
348.03 g/mol |
IUPAC 名称 |
2-(2,3,5,6-tetrafluoro-4-iodophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H5F4IO2/c10-4-3(9-15-1-2-16-9)5(11)7(13)8(14)6(4)12/h9H,1-2H2 |
InChI 键 |
RUBODQYUNFGMPK-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=C(C(=C(C(=C2F)F)I)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
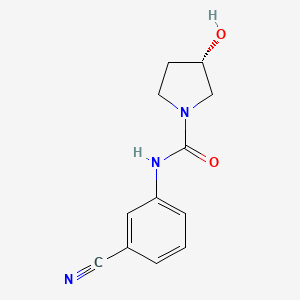
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
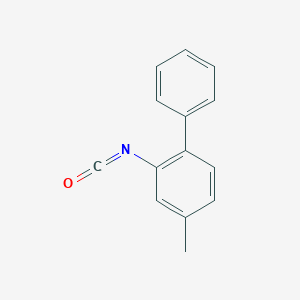
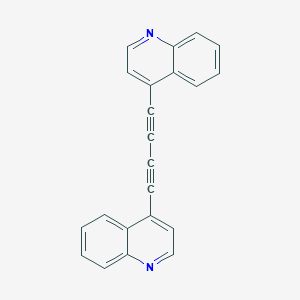
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)

![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
